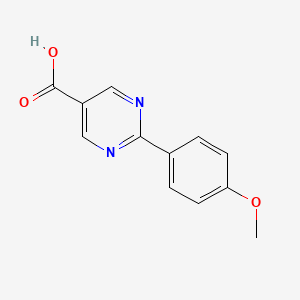![molecular formula C14H18N2O B11875247 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrazines This compound is characterized by its unique structure, which includes a hexahydro-pyrido ring fused with a pyrazinone moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-on beinhaltet typischerweise mehrstufige Reaktionen, die von leicht zugänglichen Vorläufern ausgehen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Zwischenprodukte unter spezifischen Bedingungen. Beispielsweise kann die Reaktion eines Phenyl-substituierten Amins mit einem geeigneten Diketon zur Bildung der gewünschten Pyrido[1,2-a]pyrazinon-Struktur führen. Die Reaktionsbedingungen umfassen oft die Verwendung von Katalysatoren, Lösungsmitteln und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion von 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-on optimierte Synthesewege umfassen, die skalierbar und kostengünstig sind. Dies könnte die Verwendung von Durchflussreaktoren umfassen, die eine bessere Kontrolle der Reaktionsparameter und eine verbesserte Sicherheit ermöglichen. Darüber hinaus können die Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und Abfallminimierung, in den Produktionsprozess integriert werden, um die Nachhaltigkeit zu verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Analoga mit verschiedenen funktionellen Gruppen führen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Substitutionsreaktionen können unter geeigneten Bedingungen Halogenierungsmittel oder andere Elektrophile/Nukleophile umfassen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation N-Oxide ergeben, während Reduktion Amin-Derivate erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen wie Halogene, Alkyl- oder Arylgruppen an die Pyrido- oder Pyrazinonringe einführen .
Wissenschaftliche Forschungsanwendungen
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-on hat Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung gefunden:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Die Forschung hat ihr Potenzial als Leitstruktur für die Medikamentenentwicklung untersucht, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren.
Wirkmechanismus
Der Mechanismus, durch den 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-on seine Wirkungen entfaltet, hängt oft mit seiner Wechselwirkung mit spezifischen molekularen Zielen zusammen. Beispielsweise kann es in der medizinischen Chemie durch die Hemmung bestimmter Enzyme oder die Bindung an Rezeptoren wirken und so biologische Signalwege modulieren. Die genauen molekularen Ziele und Signalwege können je nach spezifischer Anwendung und den Modifikationen, die an der Verbindung vorgenommen werden, variieren .
Wirkmechanismus
The mechanism by which 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Pyrazolo[3,4-b]pyridin: Eine weitere heterocyclische Verbindung mit einer ähnlichen verschmolzenen Ringstruktur.
Imidazo[1,2-a]pyrimidin: Bekannt für seine Anwendungen in der medizinischen Chemie und Materialwissenschaft.
Pyrazolo[3,4-d]pyrimidin: Wird auf sein Potenzial als Kinaseinhibitor in der Krebstherapie untersucht.
Einzigartigkeit
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-on ist aufgrund seiner spezifischen Hexahydropyrido- und Pyrazinon-Fusion einzigartig, die ihm bestimmte chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C14H18N2O |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
2-phenyl-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-4-one |
InChI |
InChI=1S/C14H18N2O/c17-14-11-15(12-6-2-1-3-7-12)10-13-8-4-5-9-16(13)14/h1-3,6-7,13H,4-5,8-11H2 |
InChI-Schlüssel |
NZQXGBCBRMIJBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(C1)CN(CC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)


![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)

![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)


